molecular formula C9H17Cl B13617460 1-(Chloromethyl)-4-ethylcyclohexane

1-(Chloromethyl)-4-ethylcyclohexane

Cat. No.: B13617460
M. Wt: 160.68 g/mol
InChI Key: MHOYPTMLNXJONF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group at the first position and an ethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-ethylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 4-ethylcyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: 1-(Hydroxymethyl)-4-ethylcyclohexane.

    Oxidation: 1-(Carboxymethyl)-4-ethylcyclohexane.

    Reduction: 1-Methyl-4-ethylcyclohexane.

Scientific Research Applications

1-(Chloromethyl)-4-ethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-ethylcyclohexane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can readily participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

    1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.

    1-(Bromomethyl)-4-ethylcyclohexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-4-isopropylcyclohexane: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: 1-(Chloromethyl)-4-ethylcyclohexane is unique due to the specific positioning of the chloromethyl and ethyl groups on the cyclohexane ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses .

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-(chloromethyl)-4-ethylcyclohexane

InChI

InChI=1S/C9H17Cl/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7H2,1H3

InChI Key

MHOYPTMLNXJONF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CCl

Origin of Product

United States

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